B1578721 beta-Amyloid (4-10)

beta-Amyloid (4-10)

Numéro de catalogue: B1578721
Poids moléculaire: 880.9
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beta-Amyloid (4-10) is a useful research compound. Molecular weight is 880.9. The purity is usually 95%.
BenchChem offers high-quality beta-Amyloid (4-10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Amyloid (4-10) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Role in Alzheimer's Disease Pathogenesis

Beta-amyloid peptides, including Aβ(4-10), are central to the amyloid cascade hypothesis, which posits that the accumulation of amyloid plaques leads to neurodegeneration and cognitive decline in AD patients. The aggregation of Aβ peptides into oligomers and fibrils is believed to trigger a series of neurotoxic events, ultimately resulting in synaptic dysfunction and neuronal death .

Key Findings:

  • Research shows that soluble Aβ concentrations correlate with cognitive decline in AD-affected individuals, indicating that early intervention targeting Aβ could potentially alter disease progression .
  • Studies using transgenic mouse models have demonstrated that Aβ42 is more toxic than Aβ40, emphasizing the importance of specific peptide forms in disease mechanisms .

Diagnostic Imaging

Beta-amyloid (4-10) has been utilized in developing imaging techniques to detect amyloid plaques in vivo, aiding in the diagnosis of Alzheimer's disease. Positron Emission Tomography (PET) imaging with Pittsburgh Compound B (PiB) has been instrumental in visualizing Aβ deposition in the brains of living subjects .

Applications:

  • PET Imaging: PiB-PET allows for the assessment of amyloid burden and has been correlated with clinical symptoms of dementia. It helps differentiate between AD and other dementias such as Lewy body dementia .
Imaging TechniquePurposeKey Findings
PiB-PETDetects Aβ plaquesCorrelates with cognitive decline
CSF BiomarkersAssesses Aβ levelsPredicts progression from MCI to AD

Immunotherapy Development

Recent studies have explored the potential of beta-amyloid (4-10) as a target for immunotherapy. Vaccination strategies using this peptide fragment aim to elicit an immune response against Aβ aggregates, potentially preventing or slowing down AD progression.

Case Study:
A study involving TgCRND8 mice demonstrated that oral immunization with a soybean storage protein containing Aβ(4-10) raised anti-Aβ antibodies and improved spatial learning abilities compared to control groups. This suggests that targeting early fragments of Aβ can stimulate a protective immune response against later-stage aggregation .

Immunization Results:

  • Enhanced antibody responses were observed, correlating with improved cognitive function as measured by performance on the Morris water maze test.
TreatmentAntibody ResponseCognitive Outcome
Aβ(4-10) VaccineSignificant increaseImproved spatial learning
Control GroupNo significant changeDecline in spatial learning

Propriétés

Poids moléculaire

880.9

Séquence

FRHDSGY

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.